molecular formula C25H21ClN2O4 B295534 (4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B295534
M. Wt: 448.9 g/mol
InChI Key: CCMYCYOCCACDSF-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as CMPD 1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazolidinedione derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

(4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione 1 exerts its biological effects by targeting various signaling pathways, including the NF-κB pathway, mitochondrial pathway, and viral protease. It has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, which leads to the suppression of pro-inflammatory cytokine production. This compound 1 also induces apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. In viral infection, this compound 1 inhibits the replication of HIV-1 and HCV by targeting the viral protease, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. In cancer research, this compound 1 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of cancer cells by suppressing the NF-κB pathway. In viral infection research, this compound 1 has been shown to inhibit the replication of HIV-1 and HCV by targeting the viral protease.

Advantages and Limitations for Lab Experiments

(4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione 1 has several advantages for lab experiments, including its synthetic accessibility, its potential therapeutic properties, and its ability to target multiple signaling pathways. However, there are also limitations to using this compound 1 in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on (4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione 1, including:
1. Further studies on its potential therapeutic properties in other diseases, such as autoimmune diseases and neurodegenerative diseases.
2. Development of more potent analogs of this compound 1 with improved pharmacokinetic properties.
3. Studies on the optimal dosage and administration of this compound 1 for therapeutic use.
4. Studies on the potential toxicity of this compound 1 and its long-term effects.
5. Investigation of the mechanism of action of this compound 1 in more detail to identify new targets for therapeutic intervention.
Conclusion:
This compound 1 is a synthetic compound that has shown potential therapeutic properties in various diseases, including cancer, inflammation, and viral infections. It exerts its biological effects by targeting multiple signaling pathways, including the NF-κB pathway, mitochondrial pathway, and viral protease. While there are advantages to using this compound 1 in lab experiments, there are also limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration. Future research on this compound 1 should focus on its potential therapeutic properties in other diseases, development of more potent analogs, optimal dosage and administration, toxicity, and mechanism of action.

Synthesis Methods

The synthesis of (4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione 1 involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with 3-methylbenzylamine in the presence of acetic acid to yield the corresponding Schiff base. The Schiff base is then reacted with 4-phenyl-1,2,3,4-tetrahydropyrazoline-3,5-dione in the presence of glacial acetic acid to yield this compound 1.

Scientific Research Applications

(4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione 1 has been studied extensively for its therapeutic potential in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound 1 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of cancer cells by suppressing the NF-κB pathway. In inflammation research, this compound 1 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. In viral infection research, this compound 1 has been shown to inhibit the replication of HIV-1 and HCV by targeting the viral protease.

Properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

(4E)-4-[[3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H21ClN2O4/c1-16-7-6-8-17(11-16)15-32-23-21(26)13-18(14-22(23)31-2)12-20-24(29)27-28(25(20)30)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,27,29)/b20-12+

InChI Key

CCMYCYOCCACDSF-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC

SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Origin of Product

United States

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